N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
Overview
Description
N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, commonly known as EPM-706, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPM-706 belongs to the class of glycine receptor antagonists and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
EPM-706 acts as a glycine receptor antagonist and blocks the binding of glycine to its receptor. Glycine is an inhibitory neurotransmitter in the central nervous system and plays a crucial role in regulating neuronal excitability. By blocking the glycine receptor, EPM-706 increases neuronal excitability and has been shown to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
EPM-706 has been shown to have several biochemical and physiological effects. It increases the levels of glutamate and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood and anxiety. Additionally, EPM-706 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the main advantages of using EPM-706 in lab experiments is its specificity for the glycine receptor. This allows researchers to study the effects of blocking the glycine receptor without affecting other neurotransmitter systems. Additionally, EPM-706 has been shown to have good bioavailability and can be administered orally, making it a convenient compound for lab experiments.
However, one of the limitations of using EPM-706 in lab experiments is its potential toxicity. Studies have shown that high doses of EPM-706 can cause liver damage and other adverse effects. Additionally, EPM-706 has not been extensively studied in humans, and its safety and efficacy in clinical trials are yet to be determined.
Future Directions
There are several future directions for research on EPM-706. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders. Studies have shown that EPM-706 has anxiolytic and antidepressant effects in animal models of anxiety and depression, and further research is needed to determine its efficacy in humans.
Another area of interest is the development of new glycine receptor antagonists based on the structure of EPM-706. By modifying the structure of EPM-706, researchers may be able to develop compounds with improved efficacy and safety profiles.
Conclusion
In conclusion, EPM-706 is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It acts as a glycine receptor antagonist and has been shown to have anxiolytic, antidepressant, and anticonvulsant effects in animal models. Further research is needed to determine its safety and efficacy in humans and to develop new glycine receptor antagonists based on its structure.
Scientific Research Applications
EPM-706 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, EPM-706 has been shown to have anticonvulsant effects in animal models of epilepsy.
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-3-29-22-12-8-7-11-21(22)24-23(26)17-25(31(2,27)28)18-13-15-20(16-14-18)30-19-9-5-4-6-10-19/h4-16H,3,17H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFRVNHSDQSHPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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